molecular formula C10H12N4OS B157124 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide CAS No. 128918-28-5

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B157124
CAS No.: 128918-28-5
M. Wt: 236.3 g/mol
InChI Key: FOUODUVGPUPSNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a cyclization process to form the thieno[2,3-b]pyridine core . The reaction conditions often require a high boiling point solvent like pyridine and can be facilitated by the use of strong bases .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Diazotization: Sodium nitrite in acidic medium.

    Cyclization: Thiourea, guanidine carbonate, hydroxylamine hydrochloride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with various molecular targets, depending on its application. In pharmaceutical contexts, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Its ability to form various heterocyclic compounds makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUODUVGPUPSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353007
Record name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128918-28-5
Record name 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
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3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 4
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 5
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Reactant of Route 6
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Customer
Q & A

Q1: What is the significance of synthesizing pyridothienopyrimidines and their derivatives?

A1: Pyridothienopyrimidines belong to a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This makes them attractive targets for medicinal chemistry research. The synthesis of novel pyridothienopyrimidines, as described in the paper, allows for the exploration of their structure-activity relationships and potential applications in drug discovery [].

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